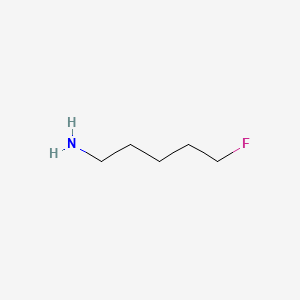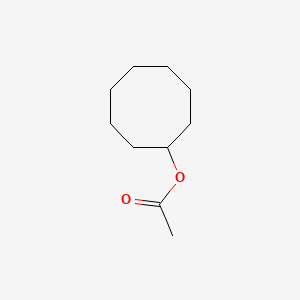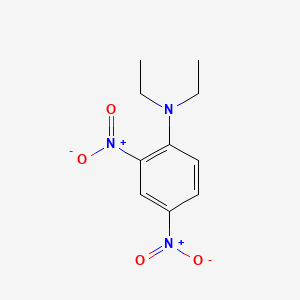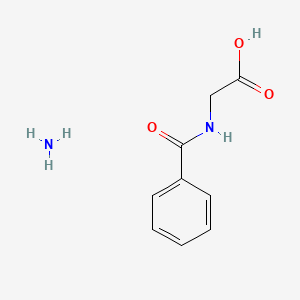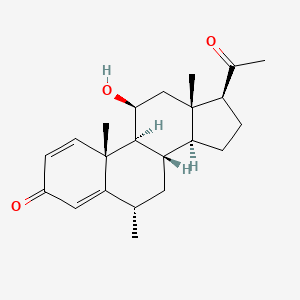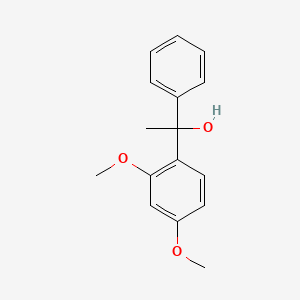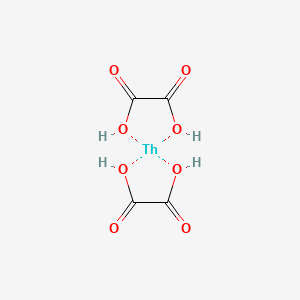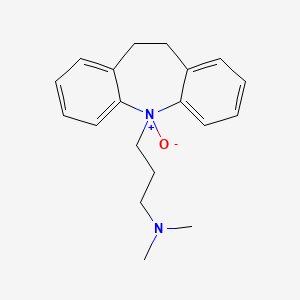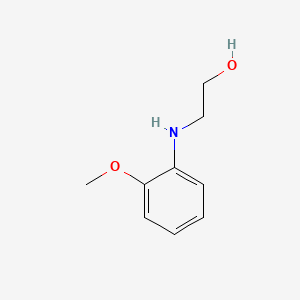
2-Ciano-2-(piridin-2-il)-N-fenilacetamida
Descripción general
Descripción
Phenylamino-pyridin-2-yl-acetonitrile is a chemical compound with the CAS Number: 904813-98-5 . It has a molecular weight of 209.25 and its IUPAC name is anilino (2-pyridinyl)acetonitrile .
Molecular Structure Analysis
The molecular structure of Phenylamino-pyridin-2-yl-acetonitrile is represented by the linear formula C13 H11 N3 . The InChI code for this compound is 1S/C13H11N3/c14-10-13(12-8-4-5-9-15-12)16-11-6-2-1-3-7-11/h1-9,13,16H .Physical and Chemical Properties Analysis
Phenylamino-pyridin-2-yl-acetonitrile has a molecular weight of 209.25 . Its boiling point is 382.4ºC at 760 mmHg and it has a density of 1.206g/cm3 .Aplicaciones Científicas De Investigación
Síntesis Química
La 2-Ciano-2-(piridin-2-il)-N-fenilacetamida es un compuesto químico con la fórmula molecular C13H11N3 . Se utiliza en la síntesis de varios otros compuestos químicos. Sus propiedades y estructura lo convierten en un bloque de construcción útil en la síntesis química .
Actividad Herbicida
Este compuesto se ha utilizado en el diseño y síntesis de derivados sustituidos de 3-(piridin-2-il)fenilamino, que han mostrado una robusta actividad herbicida . Estos derivados se han encontrado que son inhibidores efectivos de la protoporfirinógeno oxidasa (PPO), una enzima que juega un papel crucial en la biosíntesis de la clorofila .
Seguridad de los Cultivos
Además de su actividad herbicida, estos derivados también han demostrado una alta seguridad para los cultivos . Esto los convierte en candidatos potenciales para el desarrollo de nuevos herbicidas .
Actividad Anti-fibrotica
Algunos derivados de la this compound han mostrado una mejor actividad antifibrotica que la Pirfenidona (PFD) en células HSC-T6 . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades fibroticas .
Desarrollo de Fármacos
Dadas sus propiedades y las actividades de sus derivados, la this compound podría ser un compuesto valioso en el desarrollo de fármacos. Sus derivados han mostrado potencial en el tratamiento de diversas enfermedades, incluyendo aquellas relacionadas con la fibrosis y el crecimiento no deseado de las plantas .
Herramienta de Investigación
La this compound también puede servir como una herramienta de investigación en el estudio de diversos procesos biológicos. Por ejemplo, sus derivados se pueden utilizar para estudiar el mecanismo de inhibición de PPO , lo que podría proporcionar información valiosa sobre el funcionamiento de esta enzima y su papel en varios procesos biológicos.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Phenylamino-pyridin-2-yl-acetonitrile, also known as 2-anilino-2-pyridin-2-ylacetonitrile, primarily targets protoporphyrinogen oxidase (PPO) . PPO is an enzyme involved in the biosynthesis of chlorophyll and heme, making it a crucial target for herbicidal activity .
Mode of Action
The compound acts as a PPO inhibitor . It binds to the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll and heme . This inhibition disrupts the normal functioning of the target organisms, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . By inhibiting PPO, the compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of protoporphyrinogen. When exposed to light, protoporphyrinogen generates reactive oxygen species, causing lipid peroxidation and cell membrane damage, ultimately leading to cell death .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its chemical structure, lipophilicity, and molecular weight .
Result of Action
The inhibition of PPO by Phenylamino-pyridin-2-yl-acetonitrile leads to the death of the target organisms. This is due to the disruption of chlorophyll and heme biosynthesis, which are essential for the survival and growth of these organisms .
Propiedades
IUPAC Name |
2-anilino-2-pyridin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-13(12-8-4-5-9-15-12)16-11-6-2-1-3-7-11/h1-9,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPRBCNEOGYFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378043 | |
| Record name | Phenylaminopyridin-2-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-98-5 | |
| Record name | α-(Phenylamino)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylaminopyridin-2-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



